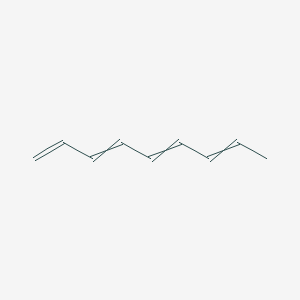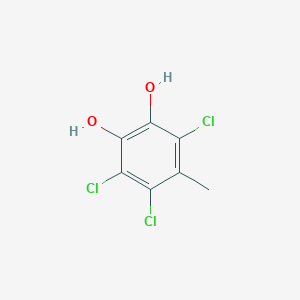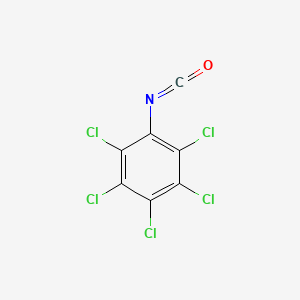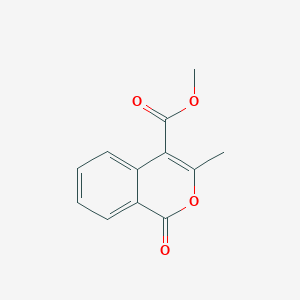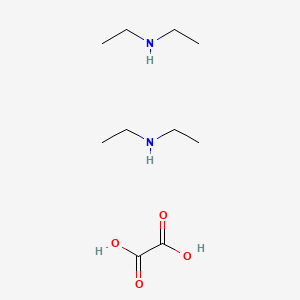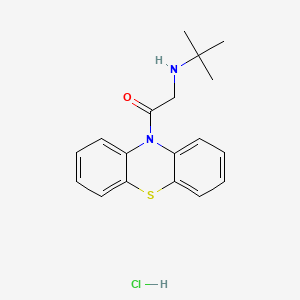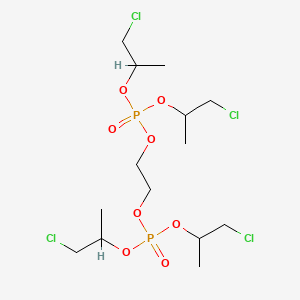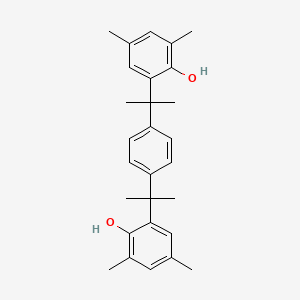
2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) is an organic compound with the molecular formula C28H34O2. It is a derivative of bisphenol, characterized by the presence of two xylenol groups attached to a phenylenediisopropylidene core. This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) typically involves the condensation of 4,6-xylenol with 1,4-diisopropylbenzene under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale separation techniques, such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitrated, brominated, or sulfonated products.
科学的研究の応用
2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): A widely used bisphenol with similar structural features but different substituents.
Bisphenol S (BPS): Another bisphenol derivative with sulfonyl groups instead of xylenol groups.
Bisphenol F (BPF): A bisphenol with a different arrangement of substituents on the aromatic rings.
Uniqueness
2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) is unique due to its specific combination of xylenol groups and phenylenediisopropylidene core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer chemistry and materials science. Its antioxidant properties and potential therapeutic applications further distinguish it from other bisphenol derivatives.
特性
CAS番号 |
34074-95-8 |
|---|---|
分子式 |
C28H34O2 |
分子量 |
402.6 g/mol |
IUPAC名 |
2-[2-[4-[2-(2-hydroxy-3,5-dimethylphenyl)propan-2-yl]phenyl]propan-2-yl]-4,6-dimethylphenol |
InChI |
InChI=1S/C28H34O2/c1-17-13-19(3)25(29)23(15-17)27(5,6)21-9-11-22(12-10-21)28(7,8)24-16-18(2)14-20(4)26(24)30/h9-16,29-30H,1-8H3 |
InChIキー |
SXSQTVIVGPPWKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC(=CC(=C3O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


